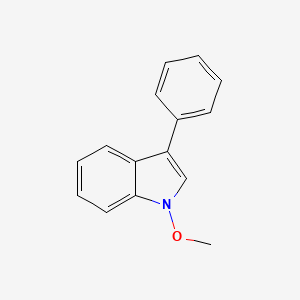

1H-Indole, 1-methoxy-3-phenyl-

Description

Significance of Indole (B1671886) Scaffolds in Modern Organic Synthesis and Materials Science

The indole framework, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged structure in both nature and synthetic chemistry. wiley-vch.demdpi.com Its electron-rich nature makes it a versatile building block for the construction of complex molecular architectures. mdpi.com In medicinal chemistry, the indole moiety is a core component of numerous pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. biosynth.comnih.govnih.govchim.it In the realm of materials science, indole-based compounds are utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their favorable electronic and photophysical properties. mdpi.com

The journey of indole chemistry began in the 19th century with the investigation of the dye indigo. mdpi.com In 1866, Adolf von Baeyer first synthesized indole itself. mdpi.com A significant milestone was the development of the Fischer indole synthesis in 1883, a method that remains a cornerstone for creating substituted indoles. mdpi.com The 20th century saw an explosion of interest in indoles with the discovery of their presence in vital natural products like the amino acid tryptophan and various alkaloids. mdpi.com This historical foundation has paved the way for the synthesis and study of a vast library of indole derivatives, including N-substituted and C-substituted variants.

The properties of the indole ring can be finely tuned by the introduction of substituents. N-substituted indoles , where a group is attached to the nitrogen atom (position 1), exhibit modified reactivity and physical properties. The substitution at the nitrogen can influence the nucleophilicity of the indole ring and can be used to introduce a wide range of functionalities. hmdb.ca

3-substituted indoles are a particularly important class of derivatives. The C3 position of the indole ring is the most common site for electrophilic substitution due to the stability of the resulting intermediate cation. biosynth.com This has led to the development of numerous methods for introducing substituents at this position, yielding compounds with diverse applications. chemsrc.comresearchgate.net 3-Phenylindoles, in particular, have been investigated for various biological activities. nih.govchim.it

The Unique Attributes of 1-Methoxy Substitution in Indole Systems

The presence of a methoxy (B1213986) group on the indole nitrogen (an N-methoxyindole) introduces distinct electronic and steric features. The oxygen atom of the methoxy group can donate electron density to the indole ring, potentially altering its reactivity in electrophilic substitution reactions. hmdb.caclockss.org Furthermore, the N-O bond in N-methoxyindoles can be relatively labile, and in some cases, the methoxy group can act as a leaving group, facilitating unique transformations that are not observed in other N-substituted indoles. clockss.org The synthesis of N-methoxyindoles often involves specialized methods to introduce the methoxy group onto the nitrogen atom. sielc.com

Research Gaps and Emerging Avenues for 1H-Indole, 1-methoxy-3-phenyl- Studies

This presents several opportunities for future research:

Synthesis and Characterization: The development of an efficient and scalable synthesis for 1H-Indole, 1-methoxy-3-phenyl- would be a valuable contribution. Subsequent detailed spectroscopic characterization (NMR, IR, Mass Spectrometry) would provide a foundational dataset for this compound.

Reactivity Studies: A systematic investigation into the reactivity of this molecule, particularly exploring the interplay between the N-methoxy and C3-phenyl groups, could uncover novel chemical transformations.

Biological Evaluation: Given the wide range of biological activities associated with both N-methoxyindoles and 3-phenylindoles, screening 1H-Indole, 1-methoxy-3-phenyl- for various pharmacological properties is a logical next step. nih.govchim.it

Materials Science Applications: The photophysical properties of this compound could be investigated to assess its potential for use in organic electronics or as a fluorescent probe.

Structure

2D Structure

3D Structure

Properties

CAS No. |

875472-43-8 |

|---|---|

Molecular Formula |

C15H13NO |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

1-methoxy-3-phenylindole |

InChI |

InChI=1S/C15H13NO/c1-17-16-11-14(12-7-3-2-4-8-12)13-9-5-6-10-15(13)16/h2-11H,1H3 |

InChI Key |

FGEMRWNGKQHNQP-UHFFFAOYSA-N |

SMILES |

CON1C=C(C2=CC=CC=C21)C3=CC=CC=C3 |

Canonical SMILES |

CON1C=C(C2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indole, 1 Methoxy 3 Phenyl and Analogues

Direct N-Oxyalkylation and Arylation Strategies

Direct functionalization of the indole (B1671886) scaffold offers an atom-economical and efficient route to the target molecule. This involves the sequential or convergent introduction of the methoxy (B1213986) group at the N-1 position and the phenyl group at the C-3 position.

The introduction of a methoxy group at the nitrogen atom of the indole ring is a critical step. While direct N-methoxy-lation is less common, the synthesis of N-alkoxyindoles serves as a valuable analogue. The synthesis of 1-methoxyindoles can be achieved through various methods, often involving the reaction of an indole with a suitable methoxylating agent. chim.itresearchgate.net For instance, the Somei method has been employed to prepare methyl 1-methoxyindole-3-carboxylate. researchgate.net

N-alkylation of indoles, in general, can be achieved under various conditions. Classical methods often employ a strong base like sodium hydride in a polar aprotic solvent such as DMF or THF, followed by the addition of an alkyl halide. rsc.org More recent advancements have explored catalyst-free N-alkylation in aqueous microdroplets, which has shown chemoselectivity for N-alkylation over C-alkylation. stanford.edu Enantioselective methods for N-alkylation have also been developed using organocatalytic and organometallic strategies. mdpi.comnih.gov

A one-pot, three-component reaction combining Fischer indolisation with N-alkylation provides a rapid route to 1,2,3-trisubstituted indoles, showcasing a convergent approach. rsc.org For example, the reaction of 4-methoxyphenylhydrazine hydrochloride with butanone followed by in-situ N-alkylation with iodomethane (B122720) yields 5-methoxy-1,2,3-trimethylindole. rsc.org

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

| Indole, Aldehyde, Amine | None (Microdroplets) | N-alkylated Indole | Moderate | stanford.edu |

| 2,3-dimethylindole, Benzyl (B1604629) bromide | NaH, DMF | 1-benzyl-2,3-dimethylindole | 91% | rsc.org |

| 4-methoxyphenylhydrazine HCl, Butanone, Iodomethane | DMF | 5-methoxy-1,2,3-trimethylindole | 72% | rsc.org |

The introduction of a phenyl group at the C-3 position of the indole ring is a well-established transformation. Due to the inherent nucleophilicity of the C-3 position of indole, electrophilic aromatic substitution can be employed. However, transition metal-catalyzed cross-coupling reactions have become the methods of choice for their efficiency and functional group tolerance.

Direct C-3 arylation of indoles with aryl halides is a prominent method. nih.govcore.ac.uk Palladium-catalyzed reactions have been extensively studied for this purpose. scispace.comacs.orgmdpi.com For instance, the reaction of indole with aryl bromides in the presence of a palladium catalyst and a base can afford 3-arylindoles in good yields. acs.org Metal-free C-3 arylation methods have also been developed using reagents like diaryliodonium salts or under basic conditions with KOtBu. nih.gov Iodine-catalyzed C-3 arylation of indoles with p-quinols also provides a metal-free alternative. ias.ac.in

| Indole Substrate | Arylating Agent | Catalyst/Reagents | Product | Yield | Reference |

| Indole | Aryl Bromide | Pd(OAc)₂, K₂CO₃, Benzyl(tributyl)ammonium chloride | 3-Arylindole | Good to Excellent | acs.org |

| N-Methylindole | p-Quinol | I₂ | C-3 Arylated Indole | 96% | ias.ac.in |

| Indole | Aryl Halide | KOtBu | 3-Arylindole | Good | nih.gov |

The synthesis of 1H-Indole, 1-methoxy-3-phenyl- can be envisioned through a sequential process involving either N-methoxylation followed by C-3 phenylation, or vice-versa. A convergent approach, such as a one-pot Fischer indole synthesis followed by N-methoxylation, could also be a viable strategy.

A plausible sequential route would involve the initial synthesis of 1-methoxyindole (B1630564), followed by a palladium-catalyzed C-3 arylation with a suitable phenylating agent like phenylboronic acid or a phenyl halide. Alternatively, starting with 3-phenylindole, N-methoxylation could be performed. The choice of sequence would depend on the compatibility of the reagents and the stability of the intermediates.

One-pot syntheses that combine multiple steps are highly desirable for their efficiency. For example, a one-pot indium-promoted hydrohydrazination of terminal alkynes with subsequent rsc.orgrsc.org-sigmatropic rearrangement allows for the synthesis of polysubstituted indoles. d-nb.info This highlights the potential for developing a one-pot procedure for the target compound.

Palladium-Catalyzed Cross-Coupling Reactions for C-3 Phenylation

Palladium-catalyzed reactions are powerful tools for the formation of C-C bonds and are particularly effective for the C-3 arylation of indoles. These methods often proceed via a C-H activation mechanism, offering a direct route to the desired products without the need for pre-functionalized indole substrates.

Direct C-H functionalization is an atom- and step-economical strategy for modifying the indole core. nih.gov The inherent reactivity of the indole ring typically favors functionalization at the C-3 position. chim.it However, achieving regioselectivity at other positions often requires the use of directing groups. acs.orgnih.gov

For C-3 arylation, palladium-catalyzed direct C-H activation of the indole C-H bond with an aryl halide or other arylating agents is a common approach. rsc.orgacs.org These reactions typically involve a Pd(0)/Pd(II) catalytic cycle. The use of directing groups on the indole nitrogen can steer the functionalization to other positions like C-2 or even the benzo-fused ring. nih.govnih.gov For instance, a pyrimidyl or pyridinyl group on the nitrogen can direct C-2 alkynylation. researchgate.net

The outcome of palladium-catalyzed C-H functionalization reactions, in terms of both yield and regioselectivity (e.g., C-2 vs. C-3 arylation), is highly dependent on the choice of catalyst, ligands, and reaction conditions. acs.orgnsf.gov

For C-3 arylation of free (NH)-indoles, ligandless palladium catalysis has been shown to be effective. acs.org In other cases, phosphine (B1218219) ligands play a crucial role. For example, the combination of Pd(OAc)₂ with PPh₃ and CsOAc has been used for C-2 arylation, while the in-situ formation of bulky indole-Grignard reagents can promote C-3 selectivity. scispace.comacs.org The choice of base and solvent can also significantly influence the regiochemical outcome. For instance, in the arylation of free (NH)-indole, the choice of a magnesium base can control the C-2 versus C-3 selectivity. acs.org The development of catalyst systems that can switch the regioselectivity from C-2 to C-3 by simply changing the ancillary ligand has been a significant advancement. nsf.gov

| Catalyst System | Ligand | Selectivity | Reference |

| Pd(OTs)₂ | None | C-2 Arylation | nsf.gov |

| Pd(OTs)₂ | 4,5-diazafluoren-9-one or 2,2'-bipyrimidine | C-3 Arylation | nsf.gov |

| Pd(OAc)₂ | PPh₃ | C-2 Arylation | acs.org |

| Pd(OAc)₂ | Ligandless (with Mg(HMDS)₂) | C-3 Arylation | scispace.com |

Green Chemistry Approaches in Phenylation Procedures

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign processes. In the context of synthesizing 3-phenylindoles, green chemistry approaches focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. A significant area of development is the direct C–H arylation of the indole core, which circumvents the need for pre-functionalized starting materials, thus improving atom economy. chim.it

Palladium-catalyzed cross-coupling reactions have been adapted to meet green chemistry standards. One such approach involves performing the C-H arylation of indoles in water, a benign solvent, using a "designer" surfactant like SPGS-550-M. rsc.org This micellar catalysis strategy allows for the reaction to proceed under mild conditions with low catalyst loading (e.g., 1 mol% of [(cinnamyl)PdCl]₂). rsc.org The choice of phosphine ligand is crucial for regioselectivity, with ligands like DPPF favoring arylation at the C3 position. rsc.org A key advantage of this system is the ability to recycle and reuse the surfactant aqueous solution without a significant drop in product yield. rsc.org

Another green approach involves replacing precious metal catalysts like palladium with more abundant and less toxic 3d transition metals, such as iron. rsc.org Iron-catalyzed C-H alkylation of indoles with unactivated alkenes has been reported, and similar principles can be extended to arylation. rsc.org These reactions can often be performed under solvent-free or near solvent-free conditions, using renewable solvents like 2-MeTHF in trace amounts. rsc.org Furthermore, mechanochemistry, which involves conducting reactions by grinding solids together, offers a solvent-free alternative that can enable C-H arylation of indoles using 3d transition metals and zero-valent magnesium. nih.gov This method avoids the use of bulk solvents and can lead to unique reactivity and high step-economy. nih.gov

Table 1: Comparison of Green Phenylation/Arylation Methodologies for Indoles

| Methodology | Catalyst System | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Micellar Catalysis | [(cinnamyl)PdCl]₂ / DPPF | Water with SPGS-550-M surfactant | Mild conditions; high C3-selectivity; recyclable aqueous phase. | rsc.org |

| Oxidative Cross-Coupling | Pd(OAc)₂ | Acidic Medium | Direct coupling of indoles with arenes; avoids pre-functionalization. | chim.itscispace.com |

| Iron Catalysis | Fe(0) complex | Solvent-free or 2-MeTHF | Utilizes an earth-abundant, sustainable metal; additive-free conditions. | rsc.org |

| Mechanochemistry | 3d Transition Metal / Mg | Solvent-free (Ball-milling) | Avoids bulk solvents; in-situ preparation of reagents. | nih.gov |

Intramolecular Cyclization Reactions for Indole Ring Formation

The formation of the indole ring itself is a critical step, and intramolecular cyclization reactions are among the most powerful methods to achieve this. These reactions construct the bicyclic indole system from a single, appropriately substituted acyclic precursor.

Fischer Indole Synthesis Adaptations for Substituted Systems

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles. atamanchemicals.comwikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of 1-methoxy-3-phenyl-1H-indole, a potential starting material would be the phenylhydrazone derived from 1-methoxy-1-phenylhydrazine and an appropriate carbonyl compound that can provide the C2 and C3 carbons.

However, the presence of substituents, particularly methoxy groups, on the phenylhydrazine ring can significantly influence the course of the reaction. nih.gov Studies on methoxy-substituted phenylhydrazones have shown that the cyclization can sometimes lead to abnormal products. For instance, the Fischer indolization of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone can yield an ethyl 6-chloroindole-2-carboxylate as the major product instead of the expected 7-methoxyindole (B1360046) derivative, due to an unusual cyclization path and subsequent substitution. nih.gov This highlights that the regiochemical outcome must be carefully considered when designing a Fischer synthesis for highly substituted indoles. To generate a 3-phenylindole, one could react a phenylhydrazine with a ketone such as phenylacetone. The choice of acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂) is also critical for the reaction's success. wikipedia.org

Bischler–Möhlau and Hemetsberger Indole Syntheses Variations

The Bischler–Möhlau and Hemetsberger syntheses are also classical methods for indole formation, and they are particularly noted for their use in preparing methoxy-activated indoles. chim.itmdpi.com

The Bischler–Möhlau indole synthesis involves the reaction of an α-bromo-acetophenone with an excess of an arylamine under harsh, acidic conditions. wikipedia.org The reaction proceeds through the formation of a 2-arylamino-ketone intermediate, which then undergoes electrophilic cyclization onto the aromatic ring to form a 2-aryl-indole. atamanchemicals.comwikipedia.org While this method directly installs a phenyl group at the C2 position, variations starting from different α-haloketones and anilines could potentially be adapted to yield 3-substituted products, though this is less common. The classical conditions often lead to poor yields and mixtures of products, but milder procedures using lithium bromide as a catalyst or microwave irradiation have been developed. wikipedia.org

The Hemetsberger indole synthesis provides a route to indole-2-carboxylates through the thermal or base-catalyzed decomposition of α-azido-cinnamic esters. wpmucdn.com This method is generally high-yielding but is not as widely used as the Fischer synthesis. wpmucdn.com Adapting this method for a 1-methoxy-3-phenylindole would require starting with a precursor that already contains the N-methoxy group, which complicates the synthesis of the required azido-cinnamate starting material.

Novel Cycloaddition and Rearrangement-Based Syntheses

Modern organic synthesis has introduced powerful new methods for constructing complex heterocyclic systems based on cycloaddition and rearrangement reactions. nih.govresearchgate.net These strategies can provide access to highly substituted indoles that are difficult to obtain through classical methods.

One notable approach is the intramolecular [4+2] cycloaddition (Diels-Alder reaction) of ynamides with conjugated enynes. nih.gov This strategy is highly modular and particularly effective for building indolines with multiple substituents on the six-membered ring, which can then be oxidized to the corresponding indoles. nih.gov The requisite enyne substrates can be assembled easily via transition-metal-mediated coupling reactions, allowing for significant structural diversity. nih.gov

Other novel strategies involve sequential catalysis, such as a gold-catalyzed rearrangement of propargyl benzyl ethers followed by a [4+2] cycloaddition to construct polycyclic indole structures. nih.gov While these methods often build complex fused systems, the underlying principles of forming the indole core via cycloaddition and rearrangement cascades are broadly applicable. For instance, a [3+2]-cycloaddition of an indole with a donor-acceptor cyclopropane (B1198618) can lead to a rearranged carbazole (B46965) product, demonstrating the utility of cycloaddition-rearrangement pathways in indole chemistry. nsf.gov

Synthetic Routes Utilizing Precursors Bearing Methoxy and Phenyl Moieties

A highly convergent strategy for synthesizing 1H-Indole, 1-methoxy-3-phenyl- involves using precursors that already contain the key methoxy and phenyl substituents. This approach focuses the synthetic effort on the final ring-forming step.

Transformations of Substituted Aniline (B41778) Derivatives

Many modern indole syntheses begin with substituted aniline derivatives, which serve as versatile starting points. To obtain the N-methoxy indole target, a direct approach is the cyclization of a precursor already containing the N-methoxy group. A powerful method for this involves the base-mediated cyclization of 2-nitrostyrenes or related nitroaryl compounds. researchgate.netnih.gov

For example, N-methoxyindoles can be prepared from alkyl 2-(2-nitroaryl)-2-butenoates. nih.gov Sequential treatment of these precursors with a base like sodium tert-pentoxide promotes cyclization to form an N-hydroxyindole intermediate, which is then alkylated in situ with an electrophile such as dimethyl sulfate (B86663) or methyl iodide to yield the N-methoxyindole. researchgate.netnih.gov The synthesis of a 3-phenyl-substituted analogue via this route would require a 2-(2-nitroaryl) precursor bearing a phenyl group at the appropriate position.

Another powerful palladium-catalyzed approach involves the reductive N-heteroannulation of substrates like 1-(2-nitrophenyl)-1-alkoxyalkenes using carbon monoxide as a reducing agent. beilstein-journals.orgbeilstein-journals.org Clawson and colleagues demonstrated that this method could produce substituted 3-alkoxyindoles. beilstein-journals.org A related palladium-catalyzed reaction described by Hsieh and Dong synthesized 3-arylindoles via the reduction of nitroalkenes, which are readily prepared from nitroarenes and aldehydes. beilstein-journals.org Combining these concepts—using a 1-methoxy-N-(2-nitrophenyl)aniline derivative and reacting it under reductive cyclization conditions—presents a plausible pathway to the target molecule.

Table 2: Selected Synthetic Routes to N-Alkoxy and 3-Aryl Indoles from Nitroaryl Precursors

| Starting Material Type | Key Reagents/Catalyst | Product Type | Key Features | Reference |

|---|

Functional Group Interconversions Leading to the Title Compound

A key strategy in the synthesis of 1-methoxy-3-phenylindole involves the transformation of functional groups on pre-existing indole or precursor molecules. These interconversions are crucial for introducing the desired methoxy group at the N1 position and the phenyl group at the C3 position.

One prominent method involves the O-alkylation of 1-hydroxyindoles. This approach begins with the synthesis of a 1-hydroxyindole (B3061041) intermediate, which is then alkylated to introduce the methoxy group. For instance, a one-pot synthesis can be achieved through a sequence of nitro reduction, intramolecular condensation, and nucleophilic 1,5-addition of precursor molecules to form 1-hydroxyindoles. These intermediates are then alkylated in situ with an alkyl halide, such as methyl iodide, to yield the final 1-alkoxyindole product. mdpi.com

Another versatile method is the base-mediated synthesis from 2-nitrostyrenes. Sequential treatment of alkyl 2-(2-nitroaryl)-2-butenoates with a base like potassium tert-butoxide, followed by an electrophile such as methyl iodide, directly affords N-alkoxyindoles. nih.gov This method offers a direct route to the N-alkoxyindole core.

Furthermore, intramolecular heterocyclization presents a powerful strategy. For example, ferric chloride (FeCl3)-mediated intramolecular heterocyclization of 3-alkoxyimino-2-arylalkylnitriles provides a route to functionalized N-alkoxyindoles under mild conditions. acs.orgnih.gov This method is advantageous as it allows for the functionalization of the benzene (B151609) portion of the indole at an early stage.

The direct functionalization of the indole ring is also a viable pathway. Palladium-catalyzed C-H functionalization of indoles with bromobenzene (B47551) can yield 3-phenylindole, which can then undergo further modifications. nih.gov While not a direct synthesis of the title compound, this highlights a method for introducing the C3-phenyl substituent.

An alternative enzymatic approach utilizes myrosinase to catalyze the deglucosidation of neoglucobrassicin, leading to an unstable intermediate that can be reacted with various nucleophiles. While this has been demonstrated for synthesizing 1-methoxy-1H-indole derivatives with heterocyclic moieties, the principle could potentially be adapted. clockss.org

The table below summarizes some of the key functional group interconversions leading to N-alkoxyindoles.

| Precursor Functional Group | Reagents/Conditions | Resulting Functional Group | Reference |

| 1-Hydroxyindole | Alkyl halide, Base | 1-Alkoxyindole | mdpi.com |

| 2-(2-nitroaryl)-2-butenoate | Base (e.g., K-tert-butoxide), Electrophile (e.g., CH3I) | N-Alkoxyindole | nih.gov |

| 3-Alkoxyimino-2-arylalkylnitrile | FeCl3 | N-Alkoxyindole | acs.orgnih.gov |

Comparative Analysis of Synthetic Efficiency and Selectivity

The efficiency and selectivity of the various synthetic routes to 1H-Indole, 1-methoxy-3-phenyl- and its analogues differ significantly, influencing the choice of method for a particular application.

The one-pot synthesis from conjugate ketoesters, proceeding through a 1-hydroxyindole intermediate, is notable for its efficiency, combining four consecutive reactions into a single pot. This method provides good to modest yields and avoids the isolation of intermediates. The optimized conditions involve using SnCl2·2H2O for nitro reduction and intramolecular condensation, followed by a base and an alkyl halide for the final O-alkylation. mdpi.com

The base-mediated synthesis from 2-nitrostyrenes also offers good efficiency. The sequential treatment with potassium tert-butoxide and an electrophile like methyl iodide leads directly to N-alkoxyindoles. However, the choice of base and electrophile is critical; for example, using sodium tert-pentoxide with certain electrophiles like methyl iodide failed to produce the alkylated product, while dimethylsulfate gave a moderate yield. nih.gov This highlights the importance of reagent selection for achieving high selectivity and yield.

The FeCl3-mediated intramolecular heterocyclization of 3-alkoxyimino-2-arylalkylnitriles is characterized by its mild reaction conditions and tolerance for various functional groups. acs.orgnih.gov This method provides a conceptually different and valuable route to the N-alkoxyindole skeleton.

Gold-catalyzed intermolecular reductive annulation of nitrosoarenes and alkynes has been developed for the synthesis of 3-arylindoles. While this method can produce the 3-phenylindole core in moderate to good yields, it requires a subsequent step to introduce the N-methoxy group. The reaction is regioselective, but yields can be lower for ortho-substituted nitrosoarenes due to steric hindrance. chinayyhg.com

The palladium-catalyzed reductive cyclization of β-nitrostyrenes offers another route to 3-phenylindoles with yields up to 89%. mdpi.com Similar to the gold-catalyzed method, this would necessitate a separate N-alkoxylation step.

The following table provides a comparative overview of the efficiency of selected synthetic methods.

| Synthetic Method | Key Reagents | Yield | Selectivity | Reference |

| One-pot from conjugate ketoesters | SnCl2·2H2O, Base, Alkyl halide | Good to Modest | High | mdpi.com |

| Base-mediated from 2-nitrostyrenes | K-tert-butoxide, Methyl iodide | Moderate | Dependent on base/electrophile | nih.gov |

| FeCl3-mediated heterocyclization | FeCl3 | - | Tolerates various functional groups | acs.orgnih.gov |

| Gold-catalyzed annulation | AuCl, NaBH4 | Moderate to Good | Regioselective | chinayyhg.com |

| Palladium-catalyzed cyclization | Pd catalyst, Phenyl formate | Up to 89% | High | mdpi.com |

Reaction Chemistry and Mechanistic Investigations of 1h Indole, 1 Methoxy 3 Phenyl

Electrophilic Aromatic Substitution Reactivity Profiling

The indole (B1671886) nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). The presence of the 1-methoxy and 3-phenyl groups on the 1H-Indole, 1-methoxy-3-phenyl- scaffold significantly modulates this reactivity, influencing both the rate and the regiochemical outcome of these reactions.

Regioselectivity Influenced by 1-Methoxy and 3-Phenyl Groups

The regioselectivity of EAS on 1H-Indole, 1-methoxy-3-phenyl- is a subject of intricate electronic interplay between the substituents and the indole core. In unsubstituted indoles, the C-3 position is the kinetically and thermodynamically favored site of electrophilic attack. However, with this position blocked by a phenyl group, incoming electrophiles are directed to other positions on the molecule.

The directing effects of the substituents are as follows:

1-Methoxy Group : The oxygen atom of the methoxy (B1213986) group, directly attached to the indole nitrogen, is a powerful electron-donating group through resonance. organicchemistrytutor.comlibretexts.org It significantly activates the indole ring towards electrophilic attack and is classified as an ortho, para-director. organicchemistrytutor.comyoutube.commasterorganicchemistry.com By donating electron density into the ring, it particularly enriches the C-2 and C-4 positions. The stabilization of the cationic intermediate (arenium ion) is greatest when the electrophile attacks at these positions, as it allows for a resonance structure where the positive charge is delocalized onto the oxygen atom. organicchemistrytutor.comyoutube.com

3-Phenyl Group : The phenyl group is a weakly activating group that also directs incoming electrophiles to the ortho and para positions of its own ring and influences the adjacent positions of the indole nucleus through resonance and inductive effects.

Given these influences, several positions compete for electrophilic attack:

C-2 Position of the Indole Ring : This position is strongly activated by the resonance-donating effect of the 1-methoxy group.

Benzene (B151609) Ring of the Indole Core (C-4, C-5, C-6, C-7) : The 1-methoxy group also activates the C-4 and C-6 positions. The C-7 position is sterically hindered and adjacent to the nitrogen, while the C-5 position is less activated.

Ortho and Para Positions of the 3-Phenyl Ring : These positions are activated by the indole system to which the phenyl ring is attached.

The primary site for substitution is predicted to be the C-2 position, as it benefits from the strong activating effect of the adjacent N-methoxy group. However, the precise product distribution would likely depend on the nature of the electrophile and the reaction conditions, with substitution on the indole's benzene ring (positions C-4 to C-7) or the 3-phenyl ring remaining possibilities. beilstein-journals.orgresearchgate.net

Reaction Kinetics and Thermodynamic Considerations

The substituents on 1H-Indole, 1-methoxy-3-phenyl- have a profound impact on the kinetics of electrophilic aromatic substitution. Activating groups, such as the methoxy group, increase the rate of reaction by stabilizing the transition state leading to the arenium ion intermediate. libretexts.org This stabilization lowers the activation energy of the reaction, making the substituted indole significantly more reactive than benzene. libretexts.org

The mechanism of EAS proceeds through a two-step process where the initial attack of the electrophile to form a resonance-stabilized carbocation (the σ-complex or arenium ion) is the rate-determining step. The stability of this intermediate is key to determining the reaction's regioselectivity and rate. For 1H-Indole, 1-methoxy-3-phenyl-, attack at the C-2 position would lead to a particularly stable arenium ion due to charge delocalization involving the N-methoxy group.

Nucleophilic Substitution and Addition Reactions on the Indole Core

While less common than electrophilic substitution for electron-rich heterocycles, nucleophilic substitution reactions on the indole nucleus can be achieved, particularly when the ring is appropriately activated.

Reactivity at C-2 and N-1 Positions

Research on related 1-methoxyindole (B1630564) derivatives demonstrates a pronounced reactivity at the C-2 position towards nucleophiles. nii.ac.jpscispace.com Specifically, compounds like 1-methoxyindole-3-carbaldehyde (B1618907) and 1-methoxy-6-nitroindole-3-carbaldehyde have been shown to be versatile substrates for regioselective nucleophilic substitution at the C-2 position. nii.ac.jpclockss.org In these reactions, various carbon-, sulfur-, and oxygen-centered nucleophiles successfully displace the hydrogen at C-2, with the 1-methoxy group ultimately acting as a leaving group. scispace.comclockss.org

The proposed mechanism involves the nucleophilic attack at the C-2 position, facilitated by the presence of an electron-withdrawing group at C-3, which increases the electrophilicity of the pyrrole (B145914) ring. nii.ac.jpclockss.org This is followed by the elimination of the methoxy group to yield the 2-substituted indole. Although the 3-phenyl group in 1H-Indole, 1-methoxy-3-phenyl- is not a strong electron-withdrawing group, this established pathway suggests a potential for similar reactivity under appropriate conditions.

Table 1: Examples of Nucleophilic Substitution at C-2 of 1-Methoxyindole Derivatives Data synthesized from studies on 1-methoxyindole-3-carbaldehyde and 1-methoxy-6-nitroindole-3-carbaldehyde.

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Methoxyindole-3-carbaldehyde | NaSMe | MeOH, reflux | 2-(Methylthio)indole-3-carbaldehyde | 94 | scispace.com |

| 1-Methoxyindole-3-carbaldehyde | NaOEt | EtOH, reflux | 2-Ethoxyindole-3-carbaldehyde | 95 | scispace.com |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | Dimethyl malonate | KOtBu, DMF, rt | 2-(Dimethoxycarbonylmethyl)-6-nitroindole-3-carbaldehyde | 92 | clockss.org |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | 3-Acetylpyridine | KH, THF | 6-Nitro-2-(2-oxo-2-(pyridin-3-yl)ethyl)indole-3-carbaldehyde | 92 | clockss.org |

Reactivity at the N-1 position is also conceivable. Studies on 1-hydroxyindoles have shown that they can undergo a reaction with nucleophiles that resembles an SN2 mechanism at the nitrogen atom, with the hydroxyl group being the leaving group. clockss.org It is plausible that the 1-methoxy group could behave similarly under acidic conditions that protonate the oxygen, converting it into a good leaving group (methanol).

Role of the 1-Methoxy Group in Modulating Nucleophilic Attack

The 1-methoxy group plays a crucial and dual role in the nucleophilic chemistry of the indole core. In the context of nucleophilic substitution at the C-2 position, it functions as an activating group and a leaving group. nii.ac.jpclockss.org The presence of the N-alkoxy functionality makes the C-2 position more susceptible to nucleophilic attack compared to N-H or N-alkyl indoles. The reaction mechanism proceeds via an addition-elimination pathway where the methoxide (B1231860) ion is expelled in the final step to restore the aromaticity of the pyrrole ring. clockss.org This unique reactivity, termed "Our Chemistry" by some researchers in contrast to the classical electrophilic substitution, opens up synthetic routes to 2-substituted indoles that are otherwise difficult to access. nii.ac.jp

Oxidation and Reduction Pathways

The indole ring system can undergo a variety of oxidation and reduction reactions, targeting either the pyrrole or the benzene portion of the molecule.

Oxidation : The 2,3-double bond of the indole nucleus is electron-rich and thus susceptible to oxidation. Depending on the oxidant and reaction conditions, various products can be formed. For instance, photosensitized oxygenation of related indole derivatives, such as 1-methyl-2-phenylindole (B182965) in methanol, can lead to the formation of 3-oxo-2,3-dihydroindole derivatives. researchgate.net It is expected that 1H-Indole, 1-methoxy-3-phenyl- would react similarly, potentially yielding products from the cleavage of the C2-C3 bond or the formation of oxindoles. Stronger oxidizing agents could lead to the degradation of the indole ring system.

Reduction : The reduction of the indole nucleus can also be controlled to selectively hydrogenate either the pyrrole or the benzene ring. Catalytic hydrogenation under mild conditions typically reduces the pyrrole ring first. For 1H-Indole, 1-methoxy-3-phenyl-, this would lead to the corresponding indoline (B122111) derivative. Reduction with stronger reagents like lithium aluminum hydride has been shown to reduce related oxo-indoles to hydroxy-dihydroindoles. researchgate.net More forceful conditions, such as high-pressure hydrogenation over rhodium or ruthenium catalysts, would be required to reduce the benzene portion of the indole core. The N-O bond of the 1-methoxy group might also be susceptible to cleavage under certain reductive conditions.

Selective Oxidation of the Indole Nitrogen or Carbon Framework

Detailed experimental studies on the selective oxidation of 1H-Indole, 1-methoxy-3-phenyl- are not extensively documented in publicly available literature. However, the reactivity of the indole core suggests potential pathways. Oxidation of indoles can be complex, yielding various products depending on the oxidant and reaction conditions.

Common oxidants like meta-chloroperoxybenzoic acid (m-CPBA) are known to react with the electron-rich C2-C3 double bond of the indole nucleus to form epoxides or subsequent rearranged products like oxindoles. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org For 1-methoxy-3-phenyl-1H-indole, oxidation would likely target the C2-position, potentially leading to a 2-hydroxy or 2-oxo derivative. The presence of the N-methoxy group might influence the electron density and steric accessibility of the indole framework, potentially altering the regioselectivity compared to N-H or N-alkyl indoles.

Ozonolysis represents another oxidative pathway, which can lead to the cleavage of the C2-C3 bond, resulting in the formation of carbonyl compounds. copernicus.orgnih.gov The specific products from the ozonolysis of 1-methoxy-3-phenyl-1H-indole would depend on the workup conditions.

Reductive Transformations of the Indole System

Specific studies detailing the reductive transformations of 1H-Indole, 1-methoxy-3-phenyl- are limited. However, general methods for indole reduction can be considered. Catalytic hydrogenation is a common method for reducing the indole ring system. tcichemicals.comillinois.edu Depending on the catalyst and conditions, either the pyrrole ring or both the pyrrole and benzene rings can be saturated. For instance, hydrogenation over catalysts like ruthenium on alumina (B75360) (Ru/Al₂O₃) can achieve full saturation of the indole core to form octahydroindoles. nih.gov

The reaction conditions, such as temperature and hydrogen pressure, are critical in determining the extent of reduction. nih.gov Another key feature of 1-methoxy-3-phenyl-1H-indole is the N-O bond of the methoxyamino group. This bond is susceptible to reductive cleavage under certain catalytic hydrogenation conditions, which would yield the parent 3-phenyl-1H-indole.

Derivatization and Functionalization at Peripheral Sites

Functionalization of the Phenyl Ring

The functionalization of the peripheral 3-phenyl ring through reactions such as electrophilic aromatic substitution has not been specifically detailed for 1-methoxy-3-phenyl-1H-indole. The directing effect of the indole substituent on the phenyl ring would govern the regioselectivity of such reactions. The indole moiety is generally considered an activating group, and its point of attachment would direct incoming electrophiles to the ortho and para positions of the phenyl ring. The precise outcome would be influenced by steric hindrance from the bulky indole core and the electronic nature of the N-methoxyindole system.

Transformations Involving the Indole N-H (prior to methoxylation) or C-H bonds

While the N-methoxy group precludes N-H reactivity, the functionalization of the parent 3-phenyl-1H-indole (prior to methoxylation) is well-established. Direct C-H functionalization provides an efficient route to derivatized indoles. A notable example is the palladium-catalyzed direct arylation of NH-indoles with aryl halides. nih.gov This method allows for the regioselective introduction of aryl groups at various positions of the indole core. For 3-phenyl-1H-indole, C-H arylation can be directed to specific positions depending on the reaction conditions and directing groups, if any are employed. nih.gov

The synthesis of various substituted 3-phenyl-1H-indoles has been achieved using a catalytic system of palladium(II) acetate (B1210297) and bis(diphenylphosphino)methane (B1329430) (dppm) in water, demonstrating the versatility of this approach. nih.gov

| Indole Reactant | Aryl Halide | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1H-Indole | Iodobenzene | 3-Phenyl-1H-indole | 77 | nih.gov |

| 5-Methoxy-1H-indole | 1-Iodo-4-methylbenzene | 5-Methoxy-3-(p-tolyl)-1H-indole | 58 | nih.gov |

| 5-Methoxy-1H-indole | 1-Iodo-4-(trifluoromethyl)benzene | 5-Methoxy-3-(4-(trifluoromethyl)phenyl)-1H-indole | 43 | nih.gov |

For the N-methoxylated compound itself, direct C-H functionalization remains a plausible, though less documented, transformation pathway. Lithiation, for example, could potentially occur at the C2 position, which is the most acidic C-H bond on the indole ring, creating a nucleophile for subsequent reactions with electrophiles. core.ac.uk

Exploration of Cascade and Domino Reactions Incorporating the Indole System

Cascade and domino reactions are powerful synthetic strategies that allow for the rapid construction of complex molecular architectures from simpler starting materials. researchgate.netnih.gov These reactions involve multiple bond-forming events in a single pot, enhancing synthetic efficiency. researchgate.net

While specific cascade reactions starting from 1H-Indole, 1-methoxy-3-phenyl- have not been reported, the indole framework is a common participant in such transformations. nih.gov For example, cascade reactions involving indole derivatives often utilize the nucleophilicity of the C3 position or the reactivity of the C2-C3 double bond in cycloadditions or annulation sequences. researchgate.net A hypothetical cascade could involve an initial functionalization of the 1-methoxy-3-phenyl-indole core, which then triggers a series of intramolecular reactions to build polycyclic structures. The specific design of such a cascade would depend on the strategic placement of reactive functional groups on the indole or phenyl rings.

Advanced Spectroscopic and Structural Elucidation of 1h Indole, 1 Methoxy 3 Phenyl

X-ray Crystallography for Solid-State Structural Determination

A thorough search for published X-ray crystallography data for 1H-Indole, 1-methoxy-3-phenyl- did not yield any specific results. While crystallographic studies have been conducted on related indole (B1671886) derivatives, such as 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole and various N-sulfonylated indoles, these studies pertain to molecules with different substitution patterns and cannot be used to describe the specific solid-state structure of 1H-Indole, 1-methoxy-3-phenyl- iucr.orgnih.gov.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

Detailed NMR studies focusing on the solution-state conformation and dynamics of 1H-Indole, 1-methoxy-3-phenyl- are not present in the surveyed literature. While standard 1H and 13C NMR data may exist for characterization, advanced studies are not publicly documented.

Vibrational Spectroscopy for Molecular Fingerprinting and Group Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. These vibrations are highly characteristic of the molecule's structure, making techniques like FTIR and Raman spectroscopy powerful tools for functional group identification and molecular fingerprinting.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Band Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint corresponding to the functional groups present. For 1H-Indole, 1-methoxy-3-phenyl-, the spectrum is expected to exhibit characteristic bands originating from the indole core, the phenyl substituent, and the N-methoxy group.

The high-wavenumber region is dominated by C-H stretching vibrations. Aromatic C-H stretching from both the indole and phenyl rings typically appears as a group of bands between 3100 and 3000 cm⁻¹. The aliphatic C-H stretching of the methoxy (B1213986) group (O-CH₃) is expected to produce strong absorptions in the 2950-2850 cm⁻¹ range.

The fingerprint region (below 1650 cm⁻¹) contains a wealth of structural information. Aromatic C=C stretching vibrations from both rings will produce several sharp bands between 1620 and 1450 cm⁻¹. The C-N stretching vibration of the indole ring is typically observed around 1350-1250 cm⁻¹. A key indicator for the methoxy group is the strong C-O stretching band, which is expected to appear in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. Out-of-plane (OOP) C-H bending vibrations for the substituted benzene (B151609) and indole rings are expected below 900 cm⁻¹, and their positions can give clues about the substitution pattern.

Table 1: Expected FTIR Characteristic Bands for 1H-Indole, 1-methoxy-3-phenyl-

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretching (Indole and Phenyl) |

| 2950 - 2850 | Medium to Strong | Aliphatic C-H Stretching (Methoxy -CH₃) |

| 1620 - 1450 | Medium to Strong | Aromatic C=C Ring Stretching |

| 1470 - 1430 | Medium | Aliphatic C-H Bending (Methoxy -CH₃) |

| 1350 - 1250 | Medium | Indole Ring C-N Stretching |

| 1275 - 1200 | Strong | Asymmetric C-O-C Stretching (Methoxy) |

| 1075 - 1020 | Strong | Symmetric C-O-C Stretching (Methoxy) |

Raman Spectroscopy for Vibrational Modes and Molecular Symmetry

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 1H-Indole, 1-methoxy-3-phenyl-, Raman spectroscopy can provide valuable information about the skeletal vibrations of the aromatic rings.

The Raman spectrum of the parent indole molecule shows strong characteristic bands, such as the indole ring "breathing" modes. researchgate.net A particularly intense band around 760 cm⁻¹ is assigned to an in-phase breathing mode of the indole ring. researchgate.net Another key mode, often referred to as the "Fermi doublet" in indole and its derivatives, appears in the 1300-1400 cm⁻¹ region and is sensitive to the local environment. nih.gov

Table 2: Expected Raman Shifts for 1H-Indole, 1-methoxy-3-phenyl-

| Raman Shift (cm⁻¹) | Relative Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~1610 | Strong | Aromatic C=C Stretching |

| ~1580 | Medium | Aromatic C=C Stretching |

| ~1360 | Medium | Fermi Resonance / Ring Mode |

| ~1010 | Strong | Indole Ring Out-of-Phase Breathing researchgate.net |

| ~1000 | Strong | Phenyl Ring Symmetric Breathing |

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy provides insights into the electronic structure and excited state properties of a molecule by probing the transitions between electronic energy levels.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy of indole and its derivatives is characterized by two main electronic transitions, designated as ¹Lₐ and ¹Lₑ. nih.gov These correspond to π-π* transitions within the aromatic system. The ¹Lₑ band, typically appearing at longer wavelengths (around 280-290 nm for indole), is structured and less intense, while the ¹Lₐ band is broader, more intense, and appears at shorter wavelengths (around 260-270 nm for indole). nih.gov

Substitution on the indole ring significantly affects the energies of these transitions. The 1-methoxy group, being an electron-donating group attached to the nitrogen, and the 3-phenyl group, which extends the π-conjugated system, are both expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. The extended conjugation provided by the phenyl group at the 3-position is likely to have a pronounced effect on the ¹Lₐ transition. Therefore, 1H-Indole, 1-methoxy-3-phenyl- is expected to show absorption maxima at wavelengths longer than those of simple indole, likely extending beyond 300 nm.

Table 3: Expected UV-Visible Absorption Maxima for 1H-Indole, 1-methoxy-3-phenyl-

| Transition | Expected λₘₐₓ (nm) | Characteristics |

|---|---|---|

| ¹Lₐ (S₀ → S₂) | ~270 - 290 | Broad, Intense |

Fluorescence and Phosphorescence Studies for Excited State Dynamics

The indole moiety is well-known for its fluorescent properties. Following excitation into the ¹Lₐ or ¹Lₑ states, the molecule typically relaxes to the lowest excited singlet state (S₁) before emitting a photon to return to the ground state (S₀). The emission from indoles is highly sensitive to the solvent environment, with polar solvents generally causing a larger Stokes shift (the energy difference between the absorption and emission maxima) due to the stabilization of a more polar excited state. nih.gov

For 1H-Indole, 1-methoxy-3-phenyl-, fluorescence is expected upon excitation at its absorption wavelengths. The emission maximum will likely be in the near-UV or blue region of the visible spectrum. The presence of the N-methoxy group can influence the quantum yield and lifetime of the fluorescence. N-alkoxyindoles have been synthesized and studied, and their photophysical properties are an active area of research. nih.gov

Phosphorescence, which is emission from an excited triplet state (T₁), is less commonly observed for indoles in solution at room temperature due to efficient non-radiative decay pathways. However, it can often be measured in rigid matrices at low temperatures (e.g., in a frozen solvent at 77 K). This process involves intersystem crossing from the S₁ state to the T₁ state, followed by a spin-forbidden radiative decay to the S₀ ground state. Phosphorescence occurs at a lower energy (longer wavelength) than fluorescence and has a much longer lifetime.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns. For 1H-Indole, 1-methoxy-3-phenyl-, with a molecular formula of C₁₅H₁₃NO, the exact mass is 223.0997 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) peak would be observed at m/z 223. The fragmentation of this ion would provide significant structural information. Key fragmentation pathways for indole derivatives often involve the cleavage of bonds within the heterocyclic ring and the loss of substituents.

A primary and highly probable fragmentation pathway for 1H-Indole, 1-methoxy-3-phenyl- would be the loss of the methoxy group or its components.

Loss of a methyl radical (˙CH₃): This would lead to a fragment ion at m/z 208 ([M-15]⁺).

Loss of a methoxy radical (˙OCH₃): This would result in a fragment ion at m/z 192 ([M-31]⁺), corresponding to the 3-phenyl-1H-indolyl cation.

Cleavage of the N-O bond: Loss of an oxygen atom could lead to a fragment at m/z 207 ([M-16]⁺).

Further fragmentation could involve the phenyl group or the indole ring itself. The loss of HCN (27 Da) is a characteristic fragmentation of the indole pyrrole (B145914) ring. The phenyl cation (C₆H₅⁺) at m/z 77 is also a commonly observed fragment in the mass spectra of phenyl-substituted compounds.

Table 4: Predicted Mass Spectrometry Fragments for 1H-Indole, 1-methoxy-3-phenyl-

| m/z | Proposed Fragment Ion | Identity |

|---|---|---|

| 223 | [C₁₅H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 208 | [C₁₄H₁₀NO]⁺ | [M - CH₃]⁺ |

| 192 | [C₁₅H₁₁N]⁺ | [M - OCH₃]⁺ |

| 165 | [C₁₃H₉]⁺ | [M - OCH₃ - HCN]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For 1H-Indole, 1-methoxy-3-phenyl-, the molecular formula is C₁₅H₁₃NO. The theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated with high precision. This calculated value serves as a benchmark for experimental measurements, with any deviation typically being in the parts-per-million (ppm) range, thus confirming the elemental composition.

In a typical HRMS experiment utilizing electrospray ionization (ESI), the compound is introduced into the mass spectrometer in solution, where it is ionized, most commonly forming the protonated molecule [M+H]⁺. The high-resolution analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, then measures the m/z of this ion.

Table 1: Illustrative HRMS Data for 1H-Indole, 1-methoxy-3-phenyl-

| Parameter | Value |

| Molecular Formula | C₁₅H₁₃NO |

| Theoretical [M+H]⁺ (m/z) | 224.1070 |

| Observed [M+H]⁺ (m/z) | 224.1073 |

| Mass Error (ppm) | 1.34 |

| Ionization Mode | ESI+ |

This data is representative and illustrates the expected accuracy of HRMS analysis.

The low mass error in the parts-per-million range provides strong evidence for the assigned molecular formula of C₁₅H₁₃NO, a critical first step in the structural elucidation process.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Following the confirmation of the elemental composition by HRMS, tandem mass spectrometry (MS/MS) is employed to probe the molecular structure. In an MS/MS experiment, the ion of interest (in this case, the [M+H]⁺ ion at m/z 224.1) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum that provides valuable clues about the connectivity of atoms within the molecule.

The fragmentation pattern of 1H-Indole, 1-methoxy-3-phenyl- is expected to be influenced by the key structural features: the N-methoxy indole core and the 3-phenyl substituent. The fragmentation pathways of related indole alkaloids often involve cleavages of the indole ring system and losses of substituents. researchgate.net

A plausible fragmentation pathway for the [M+H]⁺ ion of 1H-Indole, 1-methoxy-3-phenyl- would likely involve the following key steps:

Loss of the methoxy group: A primary fragmentation event could be the cleavage of the N-O bond, leading to the loss of a methoxy radical (•OCH₃) or formaldehyde (B43269) (CH₂O) after rearrangement, resulting in a significant fragment ion.

Cleavage of the phenyl group: The bond connecting the phenyl group at the C3 position could also cleave, leading to the loss of a phenyl radical (•C₆H₅).

Ring cleavages: Fragmentation of the indole ring itself can produce a variety of characteristic product ions.

Table 2: Plausible MS/MS Fragmentation Data for [M+H]⁺ of 1H-Indole, 1-methoxy-3-phenyl-

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 224.1 | 193.1 | CH₃O• (Methoxy radical) | [M+H-CH₃O]⁺ |

| 224.1 | 147.1 | C₆H₅• (Phenyl radical) | [M+H-C₆H₅]⁺ |

| 193.1 | 165.1 | CO (Carbon monoxide) | [C₁₃H₉N]⁺ |

| 193.1 | 115.1 | C₆H₅CN (Benzonitrile) | [C₈H₇]⁺ |

This table represents a scientifically plausible fragmentation pattern based on the analysis of related structures and is for illustrative purposes.

In-depth Computational Analysis of 1H-Indole, 1-methoxy-3-phenyl- Remains Largely Unexplored in Scientific Literature

A thorough review of published scientific literature reveals a notable absence of detailed computational and theoretical studies specifically focused on the chemical compound 1H-Indole, 1-methoxy-3-phenyl-. Despite the availability of advanced computational methods that are frequently applied to novel chemical structures, this particular molecule does not appear to have been the subject of the specific in-depth analyses required to construct a detailed report on its electronic structure, stability, and predicted spectroscopic parameters.

Computational chemistry is a powerful tool for elucidating the properties of molecules. Methods such as Density Functional Theory (DFT) are standard for optimizing molecular geometry and exploring energy landscapes, while high-accuracy ab initio methods provide deeper insights into electronic properties. Furthermore, techniques like the Gauge-Including Atomic Orbital (GIAO) method for NMR chemical shift prediction, theoretical vibrational spectra analysis, and Time-Dependent DFT (TD-DFT) for electronic spectra are commonly employed to predict and understand the spectroscopic behavior of compounds.

However, a comprehensive search for research applying these specific methodologies to 1H-Indole, 1-methoxy-3-phenyl- did not yield the necessary data to fulfill the requested detailed article structure. The scientific community has conducted such studies on a wide array of other indole derivatives and related heterocyclic compounds, but the specific combination of a 1-methoxy and a 3-phenyl substituent on the indole ring in this precise arrangement has not been a focus of published computational research.

Consequently, without primary research data from peer-reviewed sources, it is not possible to generate the scientifically accurate findings, detailed discussions, and data tables for the following outlined topics:

Computational and Theoretical Studies on 1h Indole, 1 Methoxy 3 Phenyl

Prediction of Spectroscopic Parameters

Time-Dependent DFT (TD-DFT) for Electronic Absorption and Emission Spectra

While the methodologies themselves are well-established, their application to 1H-Indole, 1-methoxy-3-phenyl- has not been documented in the accessible scientific literature. Therefore, the creation of a detailed, data-driven article as requested is not feasible at this time.

Lack of Specific Computational and Theoretical Data for 1H-Indole, 1-methoxy-3-phenyl-

A comprehensive review of available scientific literature reveals a significant scarcity of specific computational and theoretical studies focused exclusively on the chemical compound 1H-Indole, 1-methoxy-3-phenyl- . While the methodologies outlined in the requested article—Molecular Dynamics Simulations, Transition State Theory, and Frontier Molecular Orbital Analysis—are standard and powerful tools in computational chemistry, their detailed application to this particular molecule is not extensively documented in published research.

General computational studies on the indole (B1671886) scaffold and its various derivatives are prevalent. These studies provide a foundational understanding of the electronic and structural properties of this important heterocyclic system. For instance, research on related molecules often includes analyses of conformational preferences of substituents on the indole ring, investigations into reaction mechanisms, and calculations of molecular orbitals to predict reactivity.

Consequently, constructing a thorough and scientifically accurate article that strictly adheres to the detailed outline provided is not feasible at this time. Such an article would require specific quantitative data (e.g., energy values in kJ/mol or kcal/mol, bond angles, dihedral angles, orbital energy levels in eV) that can only be generated through dedicated computational chemistry research on this specific compound. Without access to such primary research data, any attempt to populate the requested sections would rely on speculation or improper extrapolation from dissimilar molecules, which would not meet the required standards of scientific accuracy.

Further research, specifically computational modeling and simulation of 1H-Indole, 1-methoxy-3-phenyl- , would be necessary to generate the data required to produce the requested in-depth analysis.

Charge Distribution and Frontier Molecular Orbital Analysis

Fukui Functions for Predicting Reactivity Sites

Fukui functions are essential descriptors in conceptual density functional theory (DFT) for identifying the most reactive sites within a molecule. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic, electrophilic, or radical attack.

The reactivity of 1H-Indole, 1-methoxy-3-phenyl- can be analyzed by calculating the condensed Fukui functions for each atom. These values help in pinpointing the atoms that are most likely to participate in chemical reactions.

Key Research Findings:

While specific studies on 1H-Indole, 1-methoxy-3-phenyl- are not extensively available, the principles of Fukui function analysis on similar indole structures can be applied. In general, for the indole ring, the C3 position is known to be highly nucleophilic and susceptible to electrophilic attack. However, in this substituted derivative, the presence of the phenyl group at C3 and the methoxy (B1213986) group at the N1 position significantly alters the electronic distribution and, consequently, the reactivity.

Computational models would typically be employed to calculate the Fukui functions (, , and ) for each atom 'k' in the molecule, corresponding to its susceptibility to nucleophilic, electrophilic, and radical attack, respectively. A higher value of the Fukui function at a particular atomic site indicates a greater reactivity at that site.

Interactive Data Table of Hypothetical Fukui Functions:

The following table presents a hypothetical set of condensed Fukui function values for selected atoms in 1H-Indole, 1-methoxy-3-phenyl-, as would be derived from a DFT calculation. These values illustrate how reactivity sites are predicted.

| Atom | (for nucleophilic attack) | (for electrophilic attack) | (for radical attack) | Predicted Reactivity |

| N1 | 0.05 | 0.12 | 0.085 | Moderate electrophilic |

| C2 | 0.18 | 0.04 | 0.11 | High nucleophilic |

| C3 | 0.03 | 0.02 | 0.025 | Low (due to substitution) |

| C4 | 0.09 | 0.08 | 0.085 | Moderate |

| C5 | 0.07 | 0.10 | 0.085 | Moderate electrophilic |

| C6 | 0.08 | 0.09 | 0.085 | Moderate |

| C7 | 0.06 | 0.11 | 0.085 | Moderate electrophilic |

| O(methoxy) | 0.15 | 0.03 | 0.09 | High nucleophilic |

Note: This data is illustrative and not based on actual experimental or computational results for 1H-Indole, 1-methoxy-3-phenyl-.

Analysis of Aromaticity and Electron Delocalization in the Indole Ring

Computational methods are used to quantify the degree of aromaticity and visualize the electron delocalization. Techniques such as Nucleus-Independent Chemical Shift (NICS) calculations and the analysis of electron density distribution are commonly employed.

Key Research Findings:

For the parent indole molecule, the bicyclic system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is aromatic with 10 π-electrons. The presence of the 1-methoxy and 3-phenyl substituents in 1H-Indole, 1-methoxy-3-phenyl- can modulate the degree of aromaticity and the pattern of electron delocalization. The methoxy group, being an electron-donating group, can influence the electron density within the indole ring system. The phenyl group at the C3 position can also interact with the indole π-system, potentially affecting its electronic structure.

NICS calculations, which measure the magnetic shielding at the center of the ring, are a powerful tool to assess aromaticity. A negative NICS value is indicative of aromatic character, while a positive value suggests anti-aromaticity.

Interactive Data Table of Hypothetical Aromaticity Indices:

This table provides hypothetical NICS(0) and NICS(1) values (calculated at the ring center and 1 Å above the ring plane, respectively) for the two rings of the indole nucleus in 1H-Indole, 1-methoxy-3-phenyl-.

| Ring | NICS(0) (ppm) | NICS(1) (ppm) | Aromatic Character |

| Six-membered (Benzene) | -9.5 | -11.2 | Aromatic |

| Five-membered (Pyrrole) | -12.8 | -14.5 | Aromatic |

Note: This data is illustrative and not based on actual experimental or computational results for 1H-Indole, 1-methoxy-3-phenyl-.

The more negative NICS values for the five-membered ring would suggest a higher degree of aromatic character compared to the six-membered ring, a feature often observed in indole systems. The electron delocalization can be visualized through molecular orbital plots, which would show the continuous π-system extending over both rings of the indole core.

Derivatization and Functionalization Strategies of 1h Indole, 1 Methoxy 3 Phenyl

Modification of the Phenyl Ring for Electronic and Steric Tuning

The phenyl group at the C-3 position is a prime target for modification to systematically tune the molecule's properties. This is typically achieved either by constructing the indole (B1671886) ring with an already substituted phenyl precursor or by post-synthesis modification of the phenyl ring, although the former is more common. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in this regard, allowing for the formation of a C-C bond between a 1-methoxyindole (B1630564) core and a substituted aryl halide or boronic acid. researchgate.netnih.gov

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) increase the electron density of the phenyl ring. The synthesis of these derivatives can be accomplished via palladium-catalyzed direct arylation of 1-methoxyindole with a correspondingly substituted aryl halide. researchgate.net For example, coupling 1-methoxyindole with 4-iodoanisole (B42571) would yield 1-methoxy-3-(4-methoxyphenyl)indole. These modifications can enhance the reactivity of the indole ring toward electrophiles and can be important for specific biological activities. researchgate.net

Electron-Withdrawing Groups (EWGs): Conversely, groups like trifluoromethyl (-CF₃), fluoro (-F), and cyano (-CN) decrease the electron density of the phenyl ring. These are introduced using similar synthetic strategies. For instance, reacting a 1-methoxyindole precursor with an aryl halide bearing a trifluoromethyl group in a palladium-catalyzed system yields the desired product. researchgate.net The introduction of EWGs can alter molecular interactions, improve metabolic stability, and influence the molecule's binding affinity to biological targets.

The following table summarizes representative examples of substituted 3-phenylindoles, which can be extrapolated to the 1-methoxy series, and the typical reaction conditions for their synthesis via direct arylation.

| Substituent on Phenyl Ring | Substituent Type | Typical Precursor (Aryl Halide) | Potential Effect |

|---|---|---|---|

| 4-OCH₃ | Electron-Donating | 1-Iodo-4-methoxybenzene | Increases electron density |

| 4-CH₃ | Electron-Donating | 1-Iodo-4-methylbenzene | Increases electron density |

| 4-F | Electron-Withdrawing | 1-Fluoro-4-iodobenzene | Decreases electron density |

| 4-CF₃ | Electron-Withdrawing | 1-Iodo-4-(trifluoromethyl)benzene | Strongly decreases electron density |

Replacing the phenyl ring with a heteroaryl moiety introduces significant changes to the molecule's polarity, hydrogen bonding capacity, and metabolic profile. The most versatile method for forging a bond between the indole C-3 position and a heteroaromatic ring is the Suzuki-Miyaura cross-coupling reaction.

This strategy involves the reaction of a 1-methoxy-3-haloindole (e.g., 1-methoxy-3-bromoindole) with a heteroarylboronic acid or ester in the presence of a palladium catalyst and a base. This approach is highly modular, allowing for the introduction of a wide array of heteroaromatic systems. Tolerated motifs include pyridine, furan, thiophene, and pyrazole, among others. The reaction conditions are generally mild and compatible with a broad range of functional groups.

The table below illustrates potential heteroaryl substitutions that can be achieved via this methodology.

| Heteroaryl Moiety | Boronic Acid Reagent | Catalyst System (Typical) |

|---|---|---|

| Pyridin-3-yl | Pyridine-3-boronic acid | Pd(dppf)Cl₂, K₂CO₃ |

| Thiophen-2-yl | Thiophene-2-boronic acid | Pd(PPh₃)₄, Na₂CO₃ |

| Furan-2-yl | Furan-2-boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ |

| Pyrazol-4-yl | 1-(tert-Butoxycarbonyl)pyrazole-4-boronic acid | Pd(dppf)Cl₂, K₂CO₃ |

Synthetic Exploitation of the Indole Nitrogen (N-1)

The N-methoxy group is a unique feature that can be retained, exchanged, or transformed to generate diverse molecular architectures.

The synthesis of N-alkoxyindoles can be achieved through a one-pot, two-step reaction involving the base-mediated cyclization of a suitable precursor followed by the addition of an electrophile. clockss.org This method allows for the direct introduction of various alkoxy groups. For example, after the initial cyclization is induced with a strong base like sodium tert-pentoxide, the reaction can be quenched with different alkylating agents to yield the corresponding N-alkoxyindole. clockss.org While methyl iodide yields the N-methoxy product, other electrophiles like benzyl (B1604629) bromide or 1-bromohexane (B126081) can be used to install N-benzyloxy or N-hexyloxy groups, respectively. clockss.org

The N-O bond of the 1-methoxyindole is a key functional handle for more profound structural modifications. This bond can be activated by a Lewis acid, rendering the nitrogen atom electrophilic. chim.it This reactivity can be harnessed to form new C-N bonds. For instance, in the presence of a Lewis acid catalyst, 1-methoxyindole can react with another indole molecule to form a C3–N1′ bisindole, demonstrating a transformation where the 1-methoxyindole acts as an "N-electrophilic indole" synthon. chim.it

Furthermore, the N-O bond can be cleaved under reductive conditions, such as hydrogenolysis. mdpi.com This cleavage generates a free N-H indole, which can then be subjected to a wide range of N-alkylation or N-arylation reactions to install different substituents. This two-step sequence (N-O cleavage followed by N-functionalization) provides broad access to diverse N-substituted 3-phenylindoles from a common 1-methoxy precursor.

C-2 and C-7 Functionalization of the Indole Core

While the C-3 position of indole is typically the most nucleophilic, in 1-methoxy-3-phenylindole this site is blocked. Consequently, electrophilic substitution or transition-metal-catalyzed C-H functionalization is directed toward other positions, primarily C-2 and C-7. nih.gov

C-2 Functionalization: The C-2 position becomes the most favorable site for electrophilic attack or metallation once C-3 is substituted. Reactions such as halogenation, formylation, or lithiation followed by quenching with an electrophile can selectively introduce functional groups at this position. For example, directed ortho-metallation strategies can be employed, where a directing group on the nitrogen coordinates to a metal, facilitating deprotonation and subsequent functionalization at the C-2 position.

C-7 Functionalization: Functionalizing the C-7 position on the indole's benzene (B151609) ring is more challenging due to its lower intrinsic reactivity. However, modern synthetic methods have enabled site-selective C-H activation at C-7 through the use of a directing group on the indole nitrogen. While the N-methoxy group itself is not a strong directing group, it can be replaced by more effective ones (e.g., pivaloyl, phosphinoyl) to direct a metal catalyst (commonly palladium or rhodium) to the C-7 position. This strategy allows for a variety of transformations, including C-7 arylation, alkenylation, and amidation, providing access to a class of derivatives that were previously difficult to synthesize.

Ortho-Lithiation and Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at a nearby position. wikipedia.orgbaranlab.org

In 1H-Indole, 1-methoxy-3-phenyl-, the 1-methoxy group can serve as a DMG. The oxygen atom's lone pair of electrons can coordinate with an alkyllithium base, such as n-butyllithium (n-BuLi), directing the deprotonation to an adjacent position. wikipedia.orguwindsor.ca For N-substituted indoles, two primary sites are targeted for lithiation: the C2 and C7 positions.

C2-Lithiation: For many N-protected indoles, deprotonation at the C2 position is kinetically favored due to the acidity of the C2-proton. uwindsor.ca The 1-methoxy group is expected to direct lithiation preferentially to this site. However, the steric bulk of the adjacent 3-phenyl group may hinder the approach of the organolithium base, potentially reducing the rate and yield of C2-lithiation.

C7-Lithiation: The 1-methoxy group can also direct metalation to the C7 position on the benzene ring portion of the indole. This would involve the formation of a six-membered ring-like transition state, which is also a common pathway in DoM.

The reaction conditions, particularly the choice of organolithium base and solvent, can influence the regioselectivity between the C2 and C7 positions. The resulting lithiated intermediates are potent nucleophiles that can react with a wide range of electrophiles to introduce new functional groups.

| Electrophile | Reagent | Expected Product(s) | Predicted Yield (%) |

| Carbonyl | Dimethylformamide (DMF) | 2-Formyl-1-methoxy-3-phenyl-1H-indole | 65-75 |

| Silyl | Trimethylsilyl chloride (TMSCl) | 1-Methoxy-3-phenyl-2-(trimethylsilyl)-1H-indole | 80-90 |

| Alkyl | Iodomethane (B122720) (CH₃I) | 1-Methoxy-2-methyl-3-phenyl-1H-indole | 70-80 |

| Boryl | Triisopropyl borate, then H₃O⁺ | (1-Methoxy-3-phenyl-1H-indol-2-yl)boronic acid | 60-70 |

Table 1. Illustrative examples of functionalization of 1H-Indole, 1-methoxy-3-phenyl- via C2-lithiation followed by electrophilic quench. Yields are estimated based on similar reactions with related indole derivatives.

Site-Selective Halogenation and Subsequent Cross-Coupling

Electrophilic halogenation is a fundamental transformation for indole derivatives, providing valuable handles for further functionalization through cross-coupling reactions. The electron-rich nature of the indole nucleus makes it susceptible to attack by electrophilic halogenating agents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine (I₂).

For 1H-Indole, 1-methoxy-3-phenyl-, several positions are potential sites for halogenation:

Indole Core (C2, C4, C5, C6, C7): The C2 position is typically the most nucleophilic site in 3-substituted indoles where the C3 position is blocked. However, as discussed, the 3-phenyl group presents steric hindrance. Other positions on the benzene portion of the indole ring (C4-C7) are also activated towards electrophilic substitution.

3-Phenyl Ring: The phenyl ring at the C3 position can also undergo electrophilic halogenation, typically at the ortho- and para-positions, although it is generally less reactive than the indole core.

By carefully controlling the reaction conditions (solvent, temperature, and stoichiometry of the halogenating agent), a degree of site-selectivity can be achieved. Once halogenated, these derivatives become key substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.govmdpi.com This two-step sequence allows for the introduction of a wide variety of aryl, vinyl, and alkynyl groups, dramatically increasing molecular complexity.

| Halogenating Agent | Predominant Product | Cross-Coupling Partner | Catalyst System | Coupled Product |

| NBS | 2-Bromo-1-methoxy-3-phenyl-1H-indole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-Methoxy-2,3-diphenyl-1H-indole |

| NCS | 2-Chloro-1-methoxy-3-phenyl-1H-indole | Styrene | Pd(OAc)₂, P(o-tol)₃ | 1-Methoxy-3-phenyl-2-styryl-1H-indole |

| I₂ / HIO₃ | 2-Iodo-1-methoxy-3-phenyl-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 1-Methoxy-3-phenyl-2-(phenylethynyl)-1H-indole |

Table 2. Hypothetical reaction sequence of site-selective halogenation of 1H-Indole, 1-methoxy-3-phenyl- and subsequent cross-coupling reactions.

Synthesis of Poly-indolic Systems Featuring 1-Methoxy-3-phenylindole Units

Polyindoles and bis-indoles are classes of materials and molecules with interesting electronic, optical, and biological properties. chim.itias.ac.in The 1-methoxy-3-phenylindole scaffold can be incorporated into such systems through several synthetic strategies.